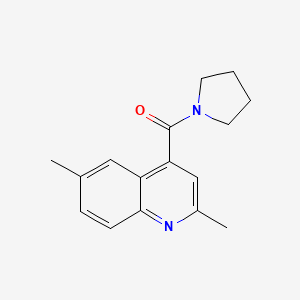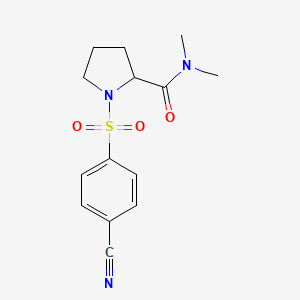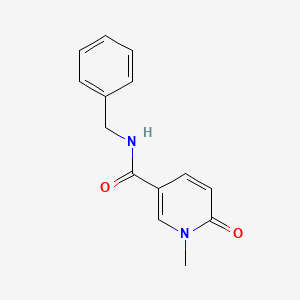![molecular formula C22H15ClN2O6 B7466409 [2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B7466409.png)
[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate, commonly known as CNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNO is a synthetic compound that is used in various biological and biochemical studies to understand the mechanisms of action of certain proteins and enzymes.
作用机制
CNO works by binding to and activating a specific receptor called the hM3Dq receptor. This receptor is a modified form of the muscarinic acetylcholine receptor and is not present in normal human physiology. When CNO binds to the hM3Dq receptor, it activates a signaling pathway that leads to the activation of certain proteins and enzymes. This activation can cause changes in cellular activity and behavior.
Biochemical and Physiological Effects
CNO has been shown to have a variety of biochemical and physiological effects. It can activate specific neurons in the brain, leading to changes in behavior and cognition. CNO has also been shown to activate certain signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, CNO has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
实验室实验的优点和局限性
One of the main advantages of using CNO in lab experiments is its specificity. CNO only activates the hM3Dq receptor, which allows for precise manipulation of cellular activity. Additionally, CNO is stable and easy to use, making it a popular tool in scientific research.
However, there are also limitations to using CNO. One limitation is that the hM3Dq receptor is not present in normal human physiology, which limits the translational potential of CNO research. Additionally, CNO can have off-target effects, which can complicate data interpretation.
未来方向
There are many future directions for CNO research. One area of interest is the development of new chemogenetic tools that can be used in conjunction with CNO. Additionally, researchers are interested in identifying new receptors that can be activated by CNO, which would expand the potential uses of this compound. Finally, there is interest in using CNO to study the neural circuits involved in complex behaviors, such as social behavior and decision-making.
Conclusion
In conclusion, CNO is a synthetic compound that has gained significant attention in scientific research due to its unique properties. CNO is a useful tool in scientific research, especially in the field of neuroscience. It is commonly used to study the function and activity of GPCRs and ion channels. CNO has many advantages, including its specificity and ease of use, but also has limitations, such as off-target effects. There are many future directions for CNO research, including the development of new chemogenetic tools and the study of complex behaviors.
合成方法
The synthesis of CNO involves the reaction between 2-chloro-5-nitroaniline and 9H-xanthene-9-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the pure product.
科学研究应用
CNO is a useful tool in scientific research, especially in the field of neuroscience. It is commonly used to study the function and activity of G protein-coupled receptors (GPCRs) and ion channels. CNO is also used to study the behavior of animals and to manipulate specific neurons in the brain. It has been used in a variety of studies, including optogenetics, chemogenetics, and behavioral pharmacology.
属性
IUPAC Name |
[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O6/c23-16-10-9-13(25(28)29)11-17(16)24-20(26)12-30-22(27)21-14-5-1-3-7-18(14)31-19-8-4-2-6-15(19)21/h1-11,21H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMSGFOXPIRMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OCC(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)
![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)



![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)
![1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole](/img/structure/B7466391.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-phenylquinoline-4-carboxylate](/img/structure/B7466395.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7466427.png)